molecular formula C17H18FNO4 B2974347 N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide CAS No. 617695-95-1

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B2974347
CAS RN: 617695-95-1
M. Wt: 319.332
InChI Key: VWYKBSGWVPMVLG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide, also known as F13714, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide demonstrates significant promise in pharmacokinetic studies due to its low clearance, moderate volume of distribution, and oral bioavailability in rat models. These characteristics are crucial for the development of therapeutic agents, as seen in the study of selective androgen receptor modulators (SARMs) like S-1, which showed potential for benign hyperplasia treatment (Wu et al., 2006).

Molecular Synthesis

Research on N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide also extends to molecular synthesis, where it serves as a precursor or intermediate in the creation of complex molecules. For instance, the synthesis of no-carrier-added 4-[18F]Fluorophenol, a versatile synthon for radiopharmaceuticals, demonstrates the compound's role in advancing medical diagnostics and treatment modalities (Ross et al., 2011).

Enzyme Inhibition

The compound's derivatives have been investigated for their enzyme inhibitory properties. For example, novel bromophenols derived from (2-Bromo-3,4-dimethoxyphenyl) showed effective inhibitory activity against human cytosolic carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Receptor Modulation

In the context of receptor modulation, derivatives of N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide have been explored for their selective androgen receptor modulation capabilities. Such studies highlight the potential of these compounds in developing hormonal contraceptives for males, as demonstrated by S-23's effectiveness in rat models (Jones et al., 2009).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-11(23-13-6-4-12(18)5-7-13)17(20)19-15-9-8-14(21-2)10-16(15)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKBSGWVPMVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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